Compound Description: This compound features a central [, , ]triazolo[4,3-a]pyrimidine core with a thiophene ring at the 3-position. The compound showed potent antitumor activity against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines in vitro, even exceeding the potency of the standard antitumor drug Cisplatin [].
Relevance: This compound shares a similar scaffold with 6-(4-Methoxyphenyl)-3-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine, both containing a thiophene ring directly linked to a pyrimidine ring. The difference lies in the fused heterocycle, where the target compound features a pyrazolo[1,5-a]pyrimidine, and this compound has a [, , ]triazolo[4,3-a]pyrimidine.
Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative with a methylthio group at the 2-position, a cyano group at the 3-position, and a 4-methoxyphenyl group at the 7-position. It exhibited moderate herbicidal activity in preliminary biological tests [].
3. Butane-linked bis(pyrazolo[1,5-a]pyrimidines) attached to arene units []
Compound Description: These compounds consist of two pyrazolo[1,5-a]pyrimidine units connected by a butane linker and further substituted with various arene units. These hybrids showed a wide spectrum of antibacterial activity against six different ATCC strains []. The specific antibacterial activity varied depending on the substituents on the arene units, with electron-releasing groups generally enhancing activity [].
4. Pyrazolo[1,5-a]pyrimidin-2-amines linked to arene units []
Compound Description: These compounds feature a pyrazolo[1,5-a]pyrimidine scaffold with an amine group at the 2-position and diverse arene units attached via a linker. They demonstrated a broad spectrum of antibacterial activity, with the potency influenced by the nature of the substituents on the arene units [].
Compound Description: These compounds comprise two pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine units linked by a piperazine moiety. These complex heterocycles were synthesized efficiently using a bis(benzofuran-enaminone) hybrid as a crucial intermediate under microwave irradiation [].
Compound Description: These compounds feature a thieno[2,3-d]pyrimidine core structure substituted with a phenyl group at the 2-position and a pyrazole ring at the 6-position. These compounds were synthesized using 6-(3-dimethylaminoacryloyl)-5-(1-pyrrolyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine as a starting material [].
Compound Description: This compound is a complex molecule with a central pyridine ring substituted with a thioxo group, a carbonitrile group, a phenyl group, and a pyrazole ring further substituted with a 4-hydroxyphenyl and a phenyl group. This molecule served as a crucial intermediate for synthesizing various pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives [].
8. methanone [, ]
Compound Description: This compound is characterized by a pyrazolo[3,4-b]pyridine core with a thiophene-2-ylmethanone group at the 5-position and a 2-methoxyphenyl group at the 4-position. The crystal structure of this compound was analyzed, revealing distinct structural features such as a gauche conformation of the thiophene ring and the participation of a thiophene ring carbon atom in intermolecular hydrogen bonding [, ].
Compound Description: This compound, TAK-915, is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor. It exhibited robust activity in increasing 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain and attenuated MK-801-induced episodic memory deficits in a passive avoidance task in rats [].
10. N-{2-fluor-5-[3-nitro-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide and related analogs []
Compound Description: This group includes various pyrazolo[1,5-a]pyrimidine derivatives with a phenyl-acetamide or phenyl-methanesulfonamide moiety at the 7-position. These compounds have been found to exhibit an ability to inhibit GABA A receptors and show potential for treating and preventing disorders associated with GABA A receptor inhibition, such as anxiety, epilepsy, and sleeping disorders [].
Compound Description: This compound features a cyclopenta[d]pyrazolo[1,5-a]pyrimidine core, incorporating a pentylamino substituent and a 2-chloro-4-methoxyphenyl group. This compound has been identified as a potential antagonist of the corticotropin-releasing factor receptor (CRF receptor) [].
12. 2-substituted 4-(3-O-benzyl-1,2-O-isopropylidene-α-D-xylo-tetrofuranos-4-yl)-6-methylsulfanylpyrimidine-5-carbonitriles and 8-(3-O-benzyl-1,2-O-isopropylidene-α-D-xylo-tetrofuranos-4-yl)-6-methylsulfanylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid derivatives []
Compound Description: These compound series include modified pyrimidine and pyrazolo[1,5-a]pyrimidine derivatives with a sugar moiety (3-O-benzyl-1,2-O-isopropylidene-α-D-xylo-tetrofuranos-4-yl) attached. They represent ‘reversed’ pyrimidine and pyrazolo[1,5-a]pyrimidine-C-nucleoside analogues [].
13. 7-(2-[18F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile ([18F]1) and N-(2-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)ethyl)-2-[18F]fluoro-4-nitro-benzamide ([18F]2) []
14. 6-[(1,3,4-thiadiazol-2-yl)sulfanyl]-7-phenylpyrazolo[1,5-a]pyrimidines, 5-phenyl-6-[(1,3,4-thiadiazol-2-yl)sulfanyl]imidazo[1,2-a]pyrimidines, and 2-phenyl-3-[(1,3,4-thiadiazol-2-yl)sulfanyl]pyrimido[1,2-a]benzimidazoles []
Compound Description: These three compound classes feature pyrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, and pyrimido[1,2-a]benzimidazole cores, respectively. All are substituted with a (1,3,4-thiadiazol-2-yl)sulfanyl moiety at specific positions. These compounds were synthesized via a multi-step process involving a cyclocondensation reaction [].
Compound Description: This series of compounds features a pyrazolo[1,5-a]pyrimidine core with a methyl group at the 7-position and a pyrazole ring at the 6-position. The structures of these compounds were confirmed by NMR spectroscopy and X-ray diffraction analysis [].
Compound Description: This compound, a pyrazolo[3,4-d]pyridin-4-one derivative, has shown potent anticonvulsant activity in animal models and possesses a favorable pharmacological profile, including sedative, anxiolytic, and antiamnesic properties [].
Compound Description: MTIP, an imidazo[1,2-b]pyridazine derivative, acts as a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1) []. Preclinical studies have demonstrated its efficacy in animal models of alcoholism, particularly in reducing excessive alcohol self-administration and blocking stress-induced alcohol seeking [].
Compound Description: MRE 3008F20 is a potent and selective antagonist of the A3 adenosine receptor. It is a valuable pharmacological tool for studying the role of A3 receptors in various cellular processes [, ].
Compound Description: DFPA is a pyrazolo[1,5-α]pyrimidine-based molecule that has been studied for its potential inhibitory activity against Mycobacterium tuberculosis. Computational studies suggest that it forms stable complexes with MtPanK and PanK, enzymes essential for the survival of M. tuberculosis [].
20. 6-[4-(2-Piperidin-1-yl-ethoxy)-phenyl]-3-pyridin-4-yl-pyrazolo[1,5-a]pyrimidine (Compound C) [, , ]
Compound Description: LDN-193189, also known as LDN, is a potent and selective inhibitor of activin receptor-like kinase 3 (ALK3), a type I receptor for bone morphogenetic proteins (BMPs) []. Research has shown that LDN enhances liver regeneration after partial hepatectomy, suggesting its potential therapeutic application in treating liver diseases [].
Compound Description: SCH58261 is a selective antagonist of the adenosine A2A receptor subtype. It has been employed in studies to investigate the role of A2A receptors in various physiological and pathological processes [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.